Isojuripidine

Description

Contextualization within the Solanum Genus Research

The Solanum genus, belonging to the Solanaceae family, is one of the largest and most complex genera of flowering plants, comprising approximately 1,500 species with a wide global distribution. scielo.brnih.gov Many species within this genus are of great economic importance as food sources and medicinal herbs. nih.govfrontiersin.org For decades, the genus has been a focal point for chemical and biological investigations, yielding a vast array of secondary metabolites, including steroidal saponins, flavonoids, and, most notably, steroidal alkaloids. nih.gov

Research into the Solanum genus is often guided by chemotaxonomic principles, where the chemical constituents of a plant are used to understand its classification and potential utility. znaturforsch.com The presence of certain classes of compounds, such as steroidal alkaloids, is a characteristic feature of many Solanum species. scielo.br Isojuripidine was first isolated from Solanum asterophorum Mart., a shrub found in Brazil, as part of systematic chemical and pharmacological studies on Brazilian Solanum species. znaturforsch.comscielo.br This highlights the targeted approach researchers take in exploring this genus for novel and potentially bioactive molecules.

Role as a Steroidal Alkaloid in Phytochemical Investigations

This compound is classified as a steroidal alkaloid, a group of nitrogen-containing secondary metabolites characterized by a steroidal framework. scielo.brnih.gov These compounds are of significant interest in phytochemical investigations due to their diverse and potent biological activities. dovepress.com The isolation and structural elucidation of this compound from the aerial parts of Solanum asterophorum involved a combination of sophisticated analytical techniques. scielo.brresearchgate.net

The process began with the extraction of plant material using methanol (B129727), followed by purification to yield this compound as an amorphous powder that tested positive with Dragendorff's reagent, a classic test for alkaloids. scielo.brbiorxiv.org Its structure was meticulously determined using a suite of spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, NOESY, HSQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). scielo.brresearchgate.net These techniques are fundamental in modern natural product chemistry for unambiguously determining the complex three-dimensional structure of molecules like this compound. unmul.ac.idmedinadiscovery.comfrontiersin.org The detailed NMR data, including assignments for its derivatives, have been published, providing a crucial reference for future research. scielo.brscite.ai

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Showed absorptions indicative of N-H and O-H groups (3409 cm⁻¹) and a 25R-spirostan structure (peaks at 982, 956, 920, and 899 cm⁻¹). | scielo.br |

| NMR Spectroscopy | Complete ¹H and ¹³C NMR assignments were determined using 1D and 2D techniques. | scielo.brscite.ai |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HREIMS) was used to confirm the molecular formula. | scielo.br |

Historical and Ethnobotanical Underpinnings as a Research Starting Point

The investigation into plants like Solanum asterophorum is not random but often guided by their use in traditional medicine. researchgate.netjddtonline.info Ethnobotany, the study of how people of a particular culture and region make use of indigenous plants, provides invaluable leads for the discovery of new bioactive compounds. frontiersin.orgwisdomlib.org In northeastern Brazil, many Solanum species are known by the common name "jurubeba" and are widely used in folk medicine. scielo.brscielo.br

Solanum asterophorum, known as "jurubeba-de-fogo," has its roots popularly used in the treatment of liver ailments. scielo.brscielo.brscielo.br This traditional use prompted scientific investigation into its chemical composition and pharmacological properties. znaturforsch.comscielo.br Similarly, other Solanum species are used traditionally for a variety of conditions, including diarrhea, skin problems, and respiratory issues, often due to the presence of bioactive alkaloids. nih.govresearchgate.netscielo.br This ethnobotanical context serves as a crucial starting point, narrowing the search for plants with potential therapeutic value and demonstrating the synergy between traditional knowledge and modern scientific validation. jddtonline.info

Overview of Research Trajectories in Chemical Biology

The discovery and characterization of this compound have opened several avenues for research within the field of chemical biology, which seeks to understand and manipulate biological systems using chemical tools. indiana.edueie.gr Research on this compound and related extracts has primarily focused on elucidating their pharmacological effects and mechanisms of action.

Initial studies on methanol extracts of Solanum asterophorum containing this compound demonstrated bioactivity in the brine shrimp lethality assay, a common preliminary screen for toxicity and pharmacological potential. scielo.brscite.airesearchgate.net Subsequent, more specific investigations have explored its spasmolytic (muscle-relaxing) properties. znaturforsch.comwisdomlib.orgacademicjournals.org Research on the isolated compound and the crude extract revealed an inhibitory effect on contractions in guinea-pig ileum, suggesting a potential mechanism involving the blockade of calcium channels. znaturforsch.comwisdomlib.orgimrpress.com This line of inquiry is characteristic of chemical biology, where a natural product is used as a probe to dissect physiological processes, in this case, the mechanisms of smooth muscle contraction. uu.nl

Furthermore, studies have investigated the antidiarrheal activity of extracts from S. asterophorum, linking the traditional use of Solanum species for diarrhea to measurable pharmacological effects. scielo.brresearchgate.net While the root extract showed more potent activity, the presence of this compound in the aerial parts suggests it may contribute to the observed effects. scielo.br These research trajectories, from isolation and structural elucidation to pharmacological investigation, exemplify the path of natural product discovery and its integration into chemical biology to explore potential therapeutic applications. frontiersin.orgmdpi.com

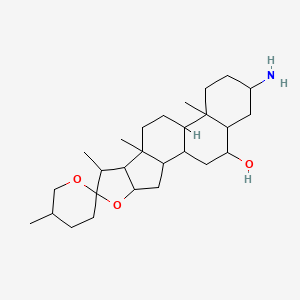

Structure

2D Structure

Properties

Molecular Formula |

C27H45NO3 |

|---|---|

Molecular Weight |

431.7 g/mol |

IUPAC Name |

16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-ol |

InChI |

InChI=1S/C27H45NO3/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,29H,5-14,28H2,1-4H3 |

InChI Key |

YQYXKZJKLISVTR-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)N)C)O)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)N)C)O)C)C)OC1 |

Synonyms |

20beta-H, 22alpha-O,25R-5alpha-spirostan-3beta-amino-6alpha-ol isojuripidine |

Origin of Product |

United States |

Structural Elucidation Methodologies and Stereochemical Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy was central to the structural elucidation of Isojuripidine. A full suite of experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, was employed to assign all proton and carbon signals and to confirm the connectivity and spatial arrangement of the atoms within the molecule. nih.govnih.gov The unambiguous assignments for this compound were reported for the first time in a study on the compound isolated from Solanum asterophorum. nih.gov

The ¹H NMR spectrum of this compound provided initial, crucial insights into its structure. Key features observed in the spectrum included two methyl singlets, two methyl doublets, a multiplet corresponding to an oxymethine hydrogen, and signals indicating the presence of a β-amino group and a carbinolic hydrogen. nih.govnih.gov These signals were foundational in identifying the primary functional groups and the steroidal nature of the compound. nih.gov The detailed chemical shifts and multiplicities provided the groundwork for more advanced 2D NMR analysis. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| 3 | 2.82 | m |

| 6 | 3.14 | m |

| 16 | 4.23 | m |

| 18 | 0.65 | s |

| 19 | 0.75 | s |

| 21 | 0.88 | d |

| 27 | 0.70 | d |

Data sourced from Silva et al., 2005. nih.gov

The ¹³C NMR spectrum of this compound displayed 27 distinct signals, consistent with the proposed molecular structure. nih.gov Techniques such as Broadband Proton Decoupling (HBBD) and Distortionless Enhancement by Polarization Transfer (DEPT) were used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nih.govnih.gov The chemical shifts of specific carbons, notably C-16, C-22, and C-26, along with an additional signal for a nitrogen-bearing carbon, provided strong evidence supporting the aminospirosolane structure. nih.govnih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ ppm) | Carbon Type |

|---|---|---|

| 3 | 49.7 | CH |

| 5 | 51.1 | CH |

| 6 | 67.0 | CH |

| 9 | 53.0 | CH |

| 10 | 35.7 | C |

| 13 | 40.1 | C |

| 14 | 55.4 | CH |

| 16 | 80.1 | CH |

| 17 | 61.8 | CH |

| 22 | 108.4 | C |

| 26 | 65.5 | CH₂ |

Data sourced from Silva et al., 2005. nih.gov

2D NMR experiments were indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. nih.govmdpi.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment was used to identify proton-proton spin coupling systems, establishing the connectivity of adjacent protons throughout the steroidal nucleus and the spirostan side chain. nih.govnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments revealed through-space correlations between protons, which was critical for determining the stereochemistry of the molecule. nih.govnih.gov Key dipolar interactions observed confirmed the spatial proximity of specific hydrogen atoms, which was instrumental in establishing the 25R-3β-amino-5α-22α-O-spirostan-6α-ol configuration of this compound. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already-assigned proton spectrum. nih.govnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments identified long-range correlations (over two to three bonds) between protons and carbons. nih.govnih.gov This technique was vital for connecting different spin systems and for assigning quaternary carbons that show no signals in the HSQC spectrum. nih.gov

Spectroscopic Analysis for Functional Group Identification in Research Context (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy was employed to identify the principal functional groups present in this compound. nih.govnih.gov The IR spectrum (using a KBr pellet) displayed a characteristic broad absorption band at 3409 cm⁻¹, which is indicative of N-H and O-H stretching vibrations from the amino and hydroxyl groups, respectively. nih.govnih.gov Furthermore, a series of peaks in the fingerprint region at 982, 956, 920, and 899 cm⁻¹ (with the intensity at 920 cm⁻¹ being less than at 899 cm⁻¹) provided confirmatory evidence for the presence of a (25R)-spirostan steroidal skeleton. nih.govnih.gov

Computational Chemistry Contributions to Structural Confirmation

While experimental techniques like NMR, mass spectrometry, and FTIR provided the definitive structure of this compound, computational chemistry serves as a powerful complementary tool in modern structural elucidation. nih.gov Methods such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts, vibrational frequencies (FTIR), and other molecular properties. nih.gov By comparing these computationally predicted values with the experimental data, researchers can gain additional confidence in the assigned structure and stereochemistry. nih.govnih.gov In the specific case of this compound, while its structure was determined primarily by experimental data, the use of computational models for similar complex natural products is a standard practice for refining and validating structural assignments. nih.govnih.gov

Synthetic and Semi Synthetic Strategies in Isojuripidine Research

Design and Synthesis of Isojuripidine Derivatives for Structure-Activity Relationship (SAR) Studies

The exploration of this compound's biological functions often necessitates the synthesis of various derivatives to establish SAR. By systematically altering specific functional groups, researchers can identify structural elements crucial for activity and optimize molecular properties.

Acetylation Approaches (e.g., 3-N,6-O-diacetyl-isojuripidine)

Acetylation is a common strategy to modify hydroxyl and amino groups in organic molecules, often used to enhance lipophilicity, alter reactivity, or protect functional groups during further synthesis. In the context of this compound, acetylation has been employed to create specific derivatives for detailed characterization.

The synthesis of 3-N,6-O-diacetyl-isojuripidine (1a) involves reacting this compound with acetic anhydride (B1165640) in pyridine (B92270) at room temperature for 24 hours. Following this reaction, the product is typically isolated by precipitation in crushed ice with ethanol, followed by recrystallization from methanol (B129727). This process yielded 75.1 mg (70%) of 3-N,6-O-diacetyl-isojuripidine as white crystals. researchgate.netscielo.brscielo.br The spectroscopic data, including ¹H and ¹³C NMR assignments, have been reported for this derivative, contributing to a deeper understanding of its structure. researchgate.netscielo.brscielo.br

Cinnamoylation Approaches (e.g., 3-N-cinnamoyl-isojuripidine)

Cinnamoylation, the introduction of a cinnamoyl group, represents another significant semi-synthetic modification of this compound. This approach has led to the discovery of new derivatives with potentially distinct biological profiles.

The synthesis of 3-N-cinnamoyl-isojuripidine (1b) has been achieved through acylation reactions. One reported method involves treating this compound with cinnamoyl chloride. This reaction can lead to chemoselective formation of the N-cinnamoyl derivative. scielo.br The synthesis of 3-N-cinnamoyl-isojuripidine (1b) was achieved by reacting this compound with acetic anhydride and pyridine, followed by treatment with cinnamoyl chloride, yielding the new derivative. researchgate.netscielo.brscielo.br Spectroscopic analysis, including ¹H and ¹³C NMR, has been instrumental in confirming the structure of this newly reported compound. researchgate.netscielo.brscielo.br

Exploration of Synthetic Accessibility for Research Probes

The development of this compound as a research tool or probe requires efficient and accessible synthetic routes. While much of the reported work focuses on semi-synthesis from natural isolates, the broader field of natural product synthesis emphasizes the importance of creating chemical probes that can be used to investigate biological pathways. Synthetic accessibility is key to ensuring a reliable supply of these compounds for extensive biological studies, including those that might involve modifications for bioimaging or affinity labeling. nih.govbeilstein-journals.org Research into steroidal alkaloids, in general, highlights the need for robust synthetic methodologies to access diverse structural analogs for biological screening and probe development. iomcworld.comrsc.org

Bio-organic Synthesis Methodologies Related to Steroidal Alkaloids

Bio-organic synthesis encompasses strategies that combine chemical synthesis with biological principles or components. For steroidal alkaloids like this compound, this can involve exploring enzymatic transformations or biomimetic approaches that mimic natural biosynthetic pathways. While specific bio-organic synthesis methods directly applied to this compound are not extensively detailed in the provided search results, the broader context of steroidal alkaloid research indicates the potential for such methodologies. iomcworld.comrsc.orgnih.gov For instance, understanding the biosynthesis of steroidal alkaloids in related plant species can inform the development of chemoenzymatic or biomimetic synthetic routes. nih.gov The study of steroidal alkaloid biosynthesis pathways in plants like Fritillaria species, for example, aims to clarify mechanisms that could potentially be harnessed for bioengineering or semi-synthetic production of valuable compounds. nih.gov

Molecular Mechanism of Action Research

Investigation of Ion Channel Modulation

Research into Isojuripidine has identified significant activity related to the modulation of ion channels, a key mechanism in regulating cellular function, particularly in smooth muscle.

Studies conducted on guinea-pig ileum have demonstrated that this compound possesses spasmolytic properties, which are attributed in part to the blockade of voltage-operated calcium (CaV) channels. znaturforsch.comresearchgate.net The compound was shown to relax ileum tissue that had been pre-contracted with agents like potassium chloride (KCl), acetylcholine (B1216132), or histamine (B1213489) in a concentration-dependent manner. znaturforsch.comresearchgate.net The maintenance of the tonic contraction induced by these agents involves the activation of CaV channels, suggesting that this compound's relaxant effect stems from its ability to inhibit these specific channels. znaturforsch.com

In comparative studies, the half-maximal inhibitory concentrations (IC50) for this compound against contractions induced by various agents were found to be in a similar micromolar range, indicating a non-selective spasmolytic action that converges on a common mechanism involving CaV channels. znaturforsch.com

Table 1: Inhibitory Concentrations (IC50) of this compound on Induced Contractions in Guinea-Pig Ileum

| Inducing Agent | This compound IC50 (M) | Reference |

|---|---|---|

| Histamine (1 μM) | (3.5 ± 0.8) x 10⁻⁵ | znaturforsch.com |

| Acetylcholine (1 μM) | (2.3 ± 0.4) x 10⁻⁵ | znaturforsch.com |

| KCl (40 mM) | (1.8 ± 0.7) x 10⁻⁶ | znaturforsch.comresearchgate.net |

Data presented as mean ± S.E.M.

The blockade of CaV channels by this compound directly leads to the inhibition of calcium influx into smooth muscle cells. znaturforsch.com This mechanism was further elucidated by experiments using a depolarizing medium nominally without calcium. In this model, the addition of calcium chloride (CaCl2) normally induces a concentration-dependent contraction. However, in the presence of this compound, the concentration-response curves for CaCl2 were shifted downward in a non-parallel fashion, and the maximum response was significantly reduced. znaturforsch.comresearchgate.net

This type of non-competitive antagonism is characteristic of a channel blocker that prevents calcium from entering the cell, regardless of the concentration of the agonist (in this case, extracellular calcium). znaturforsch.com The research confirms that this compound's spasmolytic effects are, at least in part, a direct result of its ability to inhibit the influx of calcium through CaV channels. znaturforsch.comresearchgate.net

Enzyme Inhibition Studies at the Molecular Level

Beyond ion channel modulation, research has explored this compound's potential as an enzyme inhibitor, opening pathways for its investigation as a novel antimicrobial agent.

In silico research has identified this compound as a potential multi-target inhibitor of Mur ligases from the bacterium Enterobacter aerogenes. du.ac.inresearchgate.net Mur ligases (MurC, MurD, MurE, and MurF) are a family of essential ATP-dependent enzymes involved in the cytoplasmic steps of peptidoglycan biosynthesis in bacteria. du.ac.inmdpi.com A molecular docking analysis screened several plant-derived compounds and found that this compound showed promising results, indicating favorable binding energy and the formation of hydrogen bonds within the active sites of these enzymes. researchgate.netscience.govresearchgate.net This suggests that this compound may be capable of disrupting the synthesis of the bacterial cell wall by simultaneously inhibiting multiple key enzymes in the pathway. du.ac.inresearchgate.net

Table 2: Mur Ligase Enzymes Targeted in this compound Docking Studies

| Target Enzyme | Function in Peptidoglycan Synthesis | Reference |

|---|---|---|

| MurC | L-alanine adding enzyme | du.ac.inresearchgate.net |

| MurD | D-glutamic acid adding enzyme | du.ac.inresearchgate.net |

| MurE | meso-diaminopimelic acid adding enzyme | du.ac.inresearchgate.net |

The potential for this compound to inhibit Mur ligases has significant implications for antibacterial research. du.ac.in The peptidoglycan biosynthesis pathway is an attractive target for antibacterial drugs because it is essential for bacterial survival and is absent in eukaryotic cells, including humans. du.ac.inmdpi.com The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of novel agents that act on new targets. researchgate.netmdpi.com

Because the MurC-F ligases share structural similarities and conserved residues in their active sites, a multi-target inhibitor like this compound could offer a promising strategy to combat resistance. du.ac.inmdpi.com By disrupting a fundamental cellular process at multiple points, such a compound could be more effective and less prone to the development of resistance. researchgate.net The identification of this compound as a potential Mur ligase inhibitor positions it as a lead compound for the design and development of new plant-based antibacterial drugs. researchgate.netresearchgate.net

Neurotransmitter System Interactions in Research Models

Research models have shown that this compound interacts with systems regulated by key neurotransmitters. In studies on guinea-pig isolated ileum, this compound was found to inhibit phasic contractions induced by both acetylcholine and histamine. znaturforsch.comrhhz.net This demonstrates an antagonistic effect on the physiological responses mediated by these neurotransmitters in smooth muscle tissue. znaturforsch.com While the primary mechanism is identified as the blockade of calcium influx, this effect functionally opposes the contractile signals initiated by the binding of acetylcholine and histamine to their respective receptors on the muscle cells. znaturforsch.comresearchgate.net This research highlights this compound's ability to modulate pathways activated by neurotransmitter systems in peripheral tissues.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Histamine |

| Calcium Chloride |

Acetylcholine Pathway Modulation Research

This compound has demonstrated a significant inhibitory effect on the acetylcholine pathway in smooth muscle tissue. Studies on isolated guinea-pig ileum have shown that this compound can inhibit phasic contractions induced by acetylcholine. researchgate.netznaturforsch.com This inhibitory action suggests that this compound interferes with the signaling cascade initiated by acetylcholine's binding to its receptors on muscle cells, a process that typically leads to membrane depolarization and contraction. nih.gov

Furthermore, this compound was found to relax ileum preparations that were pre-contracted with acetylcholine in a concentration-dependent manner. researchgate.netznaturforsch.com This suggests an antagonism of the contractile signals generated by acetylcholine. The mechanism is believed to be non-selective, indicating it may not act directly on acetylcholine receptors but rather on a common downstream pathway. academicjournals.org The research points towards an effect on the electromechanical coupling process, which is fundamental to smooth muscle contraction. znaturforsch.com

Table 1: Inhibitory and Relaxant Effects of this compound on Acetylcholine-Induced Contractions

| Parameter | Agonist | This compound Concentration/Effect | Source |

|---|---|---|---|

| IC₅₀ (Inhibition of phasic contraction) | 1 µM Acetylcholine | (2.3 ± 0.4) x 10⁻⁵ M | researchgate.netznaturforsch.com |

| EC₅₀ (Relaxation of pre-contracted tissue) | 1 µM Acetylcholine | (1.9 ± 0.4) x 10⁻⁶ M | researchgate.netznaturforsch.com |

Histamine Pathway Modulation Research

Similar to its effects on the acetylcholine pathway, this compound also modulates signaling related to histamine. Research has shown that this compound inhibits phasic contractions induced by histamine in guinea-pig ileum preparations. researchgate.netznaturforsch.com Histamine, like acetylcholine, is a potent stimulator of smooth muscle contraction, and its effects are also mediated through receptor binding and subsequent intracellular signaling. nih.gov

This compound also effectively relaxed ileum tissue that was pre-contracted by histamine, demonstrating a consistent spasmolytic effect across different stimuli. researchgate.netznaturforsch.com The potency of this compound in relaxing histamine-induced contractions was comparable to its effect on acetylcholine-induced contractions. znaturforsch.com This non-selective action reinforces the hypothesis that this compound acts on a convergent point in the contractile signaling pathway, rather than on specific histamine receptors. researchgate.net

Table 2: Inhibitory and Relaxant Effects of this compound on Histamine-Induced Contractions

| Parameter | Agonist | This compound Concentration/Effect | Source |

|---|---|---|---|

| IC₅₀ (Inhibition of phasic contraction) | 1 µM Histamine | (3.5 ± 0.8) x 10⁻⁵ M | researchgate.netznaturforsch.com |

| EC₅₀ (Relaxation of pre-contracted tissue) | 1 µM Histamine | (1.2 ± 0.3) x 10⁻⁶ M | researchgate.netznaturforsch.com |

Cellular Signaling Pathway Investigations (e.g., Calcium Mobilization and Rho Kinase)

The primary mechanism underlying this compound's spasmolytic activity appears to be its interference with calcium mobilization. The contraction of smooth muscle is critically dependent on an increase in intracellular calcium (Ca²⁺) concentration, which can occur through influx from the extracellular space via voltage-operated calcium channels (Ca(v)) or release from intracellular stores. nih.govimrpress.com

Research demonstrates that this compound's spasmolytic effect is likely due to the inhibition of calcium influx through these Ca(v) channels. researchgate.netznaturforsch.com This was confirmed in experiments where this compound inhibited contractions induced by adding calcium chloride (CaCl₂) to a depolarizing, calcium-free medium. researchgate.netznaturforsch.com The compound produced a non-parallel, concentration-dependent downward shift in the concentration-response curves for CaCl₂, significantly reducing the maximum possible contraction. znaturforsch.com This indicates a non-competitive blockade of voltage-operated calcium channels. znaturforsch.com

The Ca²⁺ signaling pathway is linked to the activation of RhoA and its downstream effector, Rho kinase. nih.gov Rho kinase plays a role in sensitizing the contractile apparatus to Ca²⁺ by inhibiting myosin phosphatase, thereby maintaining the contractile state. nih.gov While direct studies on this compound's effect on Rho kinase are limited, its primary action of blocking the initial Ca²⁺ influx suggests an upstream intervention. By preventing the rise in intracellular Ca²⁺, this compound effectively inhibits the downstream signaling cascade that would otherwise involve Rho kinase activation to sustain muscle contraction. znaturforsch.comnih.gov

Chemical Genomics and Target Identification Approaches

Beyond its spasmolytic properties, other research has explored the molecular targets of this compound using computational and chemical genomic approaches. Docking analysis studies have identified this compound as a potential multi-target inhibitor of Mur ligases, enzymes essential for peptidoglycan biosynthesis in bacteria. du.ac.in

In one study, this compound, along with other plant-derived spirostan-based compounds like Atroviolacegenin, Porrigenin B, and Nummularogenin, showed promising binding energy and hydrogen bond formation with Mur ligases from Enterobacter aerogenes. du.ac.inscience.govresearchgate.net These findings suggest that this compound has the potential to act as an inhibitor for these bacterial enzymes, highlighting a completely different therapeutic possibility from its spasmolytic action. du.ac.in This type of target identification is crucial for discovering new applications for natural compounds and understanding their broader biological activities. science.gov

Computational Chemical Biology and Molecular Modeling Research

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a primary computational tool used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, facilitating the identification of potential drug targets and lead compounds. Isojuripidine has been subjected to molecular docking studies to assess its binding capabilities against specific enzymes.

Research has investigated this compound's interaction with Mur ligases, enzymes involved in bacterial peptidoglycan biosynthesis, which are crucial targets for antibacterial drug development du.ac.innih.gov. Studies have shown that this compound, alongside other plant-derived compounds like Atroviolacegenin, Porrigenin B, and Nummularogenin, demonstrated promising docking results against these enzymes nih.govresearchgate.netscience.gov.

The analysis of binding energy and hydrogen bonding interactions is critical in molecular docking to evaluate the strength and nature of ligand-target complexes. Studies involving this compound docked against Mur enzymes indicated favorable interactions, characterized by good binding energy and a significant number of hydrogen bonds nih.govresearchgate.netscience.gov. These findings suggest that this compound can effectively bind to the active sites of these enzymes.

| Compound | Docking Performance (Binding Energy & H-bonds) | Potential Target(s) (Mur Enzymes) |

| This compound | Favorable interactions, better results | MurC, MurD, MurE, MurF |

| Atroviolacegenin | Favorable interactions, better results | MurC, MurD, MurE, MurF |

| Porrigenin B | Favorable interactions, better results | MurC, MurD, MurE, MurF |

| Nummularogenin | Favorable interactions, better results | MurC, MurD, MurE, MurF |

Note: The "better results" are comparative findings from docking studies, indicating favorable binding characteristics in terms of energy and hydrogen bonding interactions.

The docking simulations also provided evidence for this compound's potential as a multi-target inhibitor du.ac.innih.govresearchgate.net. By interacting favorably with multiple Mur ligases (MurC, MurD, MurE, and MurF), this compound demonstrates an ability to engage with a pathway rather than a single enzyme. This multi-targeting capability is a desirable attribute in drug design, as it can potentially lead to more effective treatments and reduce the likelihood of resistance development nih.govresearchgate.net.

Molecular Dynamics Simulations for Ligand-Protein Interaction Refinement

While molecular docking provides initial binding predictions, molecular dynamics (MD) simulations offer a more detailed, time-dependent view of ligand-protein interactions. MD simulations allow for the refinement of docked poses and the assessment of the stability of the complex over time nih.govfrontiersin.orgbonvinlab.orgmdpi.com. Although specific MD studies detailing this compound's dynamic interactions are not extensively detailed in the provided snippets, the methodology is recognized for its role in evaluating ligand-protein complex stability and conformational changes nih.govresearchgate.netnih.govfrontiersin.orgbonvinlab.orgmdpi.comschrodinger.com. Such simulations would be crucial for a comprehensive understanding of this compound's binding mechanisms and for optimizing its interaction profile with its targets.

In Silico Drug Design Principles and Application to this compound

In silico drug design encompasses a broad range of computational strategies aimed at identifying, optimizing, and developing drug candidates efficiently nih.govfrontiersin.orguantwerpen.be. This compound's investigation aligns with these principles, particularly in the context of natural product-based drug discovery. Its identification as a potential multi-target inhibitor of Mur ligases, supported by docking studies, positions it as a candidate for further development through in silico design strategies. These strategies could involve modifying its structure to enhance binding affinity, improve pharmacokinetic properties, or broaden its spectrum of activity, all guided by computational modeling nih.govfrontiersin.org.

Cheminformatics and Machine Learning for Activity Prediction in Target Space

Cheminformatics and machine learning (ML) techniques are increasingly vital for predicting the biological activity of compounds across various targets neovarsity.orgnih.govarxiv.org. These methods can build predictive models based on chemical structures and known activities, enabling the screening of large chemical spaces and the prioritization of compounds for experimental testing neovarsity.organdreasbender.de. Applying cheminformatics and ML to this compound could involve developing quantitative structure-activity relationship (QSAR) models to predict its efficacy against a wider array of biological targets beyond the Mur enzymes. Such approaches can help map its potential activity landscape and identify new therapeutic avenues neovarsity.orgnih.govlhasalimited.org.

Advanced Analytical Methodologies in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a cornerstone technique for the analysis of steroidal alkaloids and saponins from plant extracts. nih.govspringernature.com While specific HPLC methods dedicated exclusively to Isojuripidine are not extensively detailed in the literature, established protocols for related steroidal glycoalkaloids provide a robust framework for its analysis. Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (qTOF) mass spectrometry are employed for profiling semipolar metabolites, including compounds structurally similar to this compound, in extracts from the Solanaceae family. nih.govspringernature.comresearchgate.net

The chromatographic separation is typically achieved using a C18 reversed-phase column. researchgate.net A gradient elution method is often utilized to effectively separate the complex mixture of compounds found in plant extracts. The mobile phase commonly consists of water and acetonitrile, both with an acid additive like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. researchgate.netfrontiersin.org

Table 1: Representative HPLC Parameters for Steroidal Alkaloid Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | C18 Reversed-Phase Column |

| Mobile Phase | A: Water + 0.1% Formic Acid |

| B: Acetonitrile + 0.1% Formic Acid | |

| Elution Mode | Gradient |

| Detection | UV (approx. 205 nm), Mass Spectrometry (MS/MS, qTOF) |

This methodology allows for high-resolution separation and sensitive detection, enabling the profiling and putative identification of multiple steroidal glycoside compounds within a single analytical run. nih.govspringernature.com

Thin-Layer Chromatography (TLC) in Research Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the initial screening of plant extracts for the presence of specific classes of compounds, including alkaloids like this compound. researchgate.netlibretexts.org In the context of natural product research, TLC is invaluable for monitoring the progress of extractions and guiding fractionation procedures during the isolation of target molecules. researchgate.netacademicjournals.org

For the analysis of steroidal alkaloids, silica gel plates (e.g., Silica gel 60 F254) are commonly used as the stationary phase. academicjournals.org A variety of solvent systems can be employed as the mobile phase, with the choice depending on the polarity of the target compounds. After development, the separated compounds on the TLC plate are visualized. Alkaloids are often detected by spraying the plate with Dragendorff's reagent, which typically produces orange or reddish-brown spots, indicating a positive result. scielo.br This was a key step in the initial identification of this compound from the methanol (B129727) extract of Solanum asterophorum. scielo.br

The mobility of a compound in TLC is expressed by its retention factor (Rf value), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org This value can be used for preliminary identification by comparing it to that of a known standard under the same conditions.

Quantitative Estimation Techniques for Bioactive Compound Research

Quantitative analysis is crucial for determining the concentration of bioactive compounds like this compound in extracts and formulations. HPLC with UV or MS detection is the most common and reliable method for the quantification of steroidal alkaloids. jyoungpharm.org The development of a quantitative method requires a thorough validation process to ensure its accuracy, precision, and reliability.

Validation parameters for a quantitative HPLC method typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by generating a calibration curve and determining the coefficient of determination (R²). nih.gov

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.govwho.int

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for intraday and inter-day analyses. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. jyoungpharm.orgnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. jyoungpharm.orgnih.gov

While a fully validated quantitative method specifically for this compound is not widely published, methods for similar compounds like solasodine have been developed. For instance, a validated RP-HPLC method for solasodine reported an LOD of 0.2 μg/ml and an LOQ of 0.7 μg/ml, demonstrating the sensitivity achievable for this class of compounds. jyoungpharm.org

Application of Spectroscopic Techniques for Material Characterization in Research

Once a pure compound is isolated, spectroscopic techniques are indispensable for elucidating its exact chemical structure. The structure of this compound was determined through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). researchgate.netscielo.br

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands indicating the presence of specific functional groups. Key absorptions include those for N-H and O-H stretching (around 3409 cm⁻¹), and a series of peaks characteristic of a (25R)-spirostan structure (at 982, 956, 920, and 899 cm⁻¹). scielo.br

Mass Spectrometry (MS): High-Resolution Mass Spectrometry provides the exact mass of the molecule, which allows for the determination of its molecular formula. For this compound, HREIMS analysis established its molecular formula. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), between protons and carbons separated by two or three bonds (HMBC), and the spatial proximity of protons (NOESY). This collective data allowed for the unambiguous assignment of all proton and carbon signals in the this compound molecule and its derivatives. researchgate.net

Table 2: Selected ¹³C and ¹H NMR Chemical Shift Data for this compound

| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

|---|---|---|

| 3 | 49.7 | 2.82 |

| 5 | 51.1 | 0.89 |

| 6 | 67.0 | 3.14 |

| 9 | 53.0 | 0.60 |

| 13 | 40.1 | - |

| 16 | 80.1 | 4.23 |

| 17 | 61.8 | 1.61 |

| 18 | 16.2 | 0.80 |

| 19 | 12.3 | 0.82 |

| 21 | 14.4 | 0.91 |

| 22 | 108.4 | - |

| 27 | 16.9 | 0.76 |

Source: Data adapted from Silva et al., 2005. researchgate.net

This comprehensive spectroscopic analysis provided the definitive evidence for the structure of this compound as (25R)-3β-amino-5α-22α-O-spirostan-6α-ol. researchgate.net

Pharmacological Research in Pre Clinical Models Mechanistic & Pathway Focus

In Vitro Tissue-Based Assays for Physiological Response Characterization

In vitro assays using isolated tissues are fundamental in pharmacology for characterizing the physiological effects of a compound on specific organ systems, independent of systemic influences. scispace.com Such studies have been pivotal in understanding the direct action of Isojuripidine.

The guinea-pig ileum is a classical and widely used isolated organ preparation for studying the effects of compounds on smooth muscle contraction and relaxation. nih.gov Research on this compound has utilized this model to investigate its direct physiological effects. nih.govimrpress.comwisdomlib.org Specifically, the alkaloid was isolated from the leaves of Solanum asterophorum for these assays. nih.govwisdomlib.org Studies have demonstrated that this compound induces relaxation in the guinea-pig ileum, pointing towards a direct effect on the tissue's contractile mechanisms. researchgate.net

The primary physiological response characterized for this compound in isolated guinea-pig ileum is its spasmolytic (anti-spasmodic) and myorelaxant (muscle-relaxing) activity. nih.govimrpress.comwisdomlib.org Research has shown that this compound possesses a notable spasmolytic action. nih.gov The mechanism underlying this effect has been identified through these in vitro models. This compound-induced relaxation of the guinea-pig ileum is mediated through the blockade of voltage-dependent calcium channels of the 1.2 (Ca v 1.2) type. researchgate.net By inhibiting these channels, this compound likely reduces the influx of calcium into smooth muscle cells, a critical step for initiating and maintaining muscle contraction, thus leading to relaxation. imrpress.com

| Assay Model | Compound Source | Observed Effect | Identified Mechanism of Action |

|---|---|---|---|

| Isolated Guinea-Pig Ileum | Solanum asterophorum | Myorelaxant and Spasmolytic Activity | Induces relaxation through blockade of voltage-dependent calcium channels (Ca v 1.2). researchgate.net |

Animal Model Studies for Biological Activity Pathways

Following in vitro characterization, animal models are employed to understand how a compound's activity translates to a whole-organism physiological or pathophysiological context.

Diarrhea is often characterized by increased intestinal secretion and motility. scielo.brscielo.br Therefore, agents with spasmolytic properties are investigated for their potential antidiarrheal effects. While direct studies on isolated this compound for antidiarrheal activity are limited, research on methanol (B129727) extracts from the roots (Sast-MeOHR) and leaves (Sast-MeOHL) of Solanum asterophorum, the plant source of the compound, have been conducted in mice. scispace.comresearchgate.netscielo.br

These studies demonstrated that the extracts possess significant antidiarrheal activity in castor oil-induced diarrhea models. scispace.comscielo.br The mechanism appears to be related to the inhibition of intestinal fluid secretion rather than a reduction in intestinal transit. researchgate.netscielo.brscielo.br Researchers have suggested that because the steroidal alkaloid this compound was isolated from S. asterophorum and is known to have spasmolytic properties, this compound likely contributes to the observed antidiarrheal effects of the plant's extracts. scispace.com

| Animal Model | Test Substance | Key Findings | Inferred Role of this compound |

|---|---|---|---|

| Castor Oil-Induced Diarrhea (Mice) | Methanol extracts of Solanum asterophorum roots and leaves | Dose-dependent reduction in liquid stool frequency. scispace.comscielo.br Effect attributed to inhibition of intestinal fluid accumulation. scielo.brscielo.br | The antidiarrheal activity of the extract is likely attributable, in part, to the presence of this compound and its known spasmolytic effects. scispace.com |

Hepatoprotective activity refers to the ability of a compound to prevent or mitigate damage to the liver. This is typically studied in animal models where liver injury is induced by toxins such as carbon tetrachloride (CCl4) or acetaminophen. dovepress.commdpi.com A thorough review of the available scientific literature indicates that studies specifically designed to evaluate the hepatoprotective activity of isolated this compound in such liver injury models have not been reported.

Exploration of Antimicrobial Activity Mechanisms

The investigation of antimicrobial properties involves assessing a compound's ability to inhibit the growth of or kill microorganisms like bacteria and fungi, and elucidating the mechanism of this action. researchgate.net Potential mechanisms include the disruption of the bacterial cell wall or plasma membrane, inhibition of essential metabolic pathways, or interference with nucleic acid and protein synthesis. nih.gov Based on available scientific research, the antimicrobial activity and the specific mechanisms of action for the chemical compound this compound have not been investigated or described.

Inhibition of Bacterial Cell Wall Biosynthesis Pathways

While direct studies delineating the specific interaction of this compound with bacterial cell wall biosynthesis are not extensively documented, the broader class of steroidal alkaloids, to which this compound belongs, has been investigated for its antibacterial properties. Research indicates that one of the primary antibacterial mechanisms of alkaloids involves the inhibition of bacterial cell wall synthesis. nih.govdntb.gov.uanih.govresearchgate.net These compounds can interfere with the structural integrity of the cell wall, a feature essential for bacterial survival and one that is absent in mammalian cells, making it a prime target for antimicrobial agents.

The antibacterial action of alkaloids can be attributed to their ability to form complexes with both extracellular and soluble proteins, as well as with the bacterial cell wall itself. frontiersin.org Some alkaloids may disrupt the permeability of the cell membrane, leading to the leakage of cellular contents and ultimately, cell death. nih.govresearchgate.net In the context of steroidal alkaloids, it is proposed that their interaction with the bacterial cell wall structure is a key component of their intrinsic activity. nih.gov For instance, some alkaloids have been shown to inhibit the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall, particularly in Gram-positive bacteria. nih.gov

A computational study investigating the interaction of various plant compounds with Mur ligases, which are essential enzymes in the peptidoglycan biosynthesis pathway, identified this compound as a compound with promising binding affinity. researchgate.netscience.govscience.gov This in-silico analysis suggests a potential mechanism whereby this compound could inhibit bacterial cell wall formation by targeting these crucial enzymes. The study highlighted that this compound, along with other spirostan-based compounds, demonstrated favorable binding energy and formed hydrogen bonds with key amino acid residues in the active sites of Mur ligases. researchgate.netscience.govscience.gov

Table 1: Potential Antibacterial Mechanisms of Alkaloids

| Mechanism of Action | Description |

| Inhibition of Cell Wall Synthesis | Interferes with the production of peptidoglycan, a critical component of the bacterial cell wall. nih.govdntb.gov.uanih.govresearchgate.net |

| Alteration of Cell Membrane Permeability | Disrupts the bacterial cell membrane, leading to leakage of intracellular contents. nih.govresearchgate.net |

| Inhibition of Nucleic Acid and Protein Synthesis | Can interfere with DNA replication and protein production within the bacteria. nih.govnih.govresearchgate.net |

| Inhibition of Bacterial Metabolism | May disrupt essential metabolic pathways necessary for bacterial survival. dntb.gov.uanih.gov |

Relevance to Anti-Tuberculosis Research

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has intensified the search for new anti-tubercular agents. nih.gov Natural products, particularly alkaloids, have emerged as a promising source for the discovery of novel drugs with anti-mycobacterial activity. nih.govresearchgate.net While direct anti-tuberculosis studies on this compound are not prominent in the available literature, its classification as a steroidal alkaloid from the Solanum genus places it within a group of compounds with demonstrated relevance to this field of research.

Several alkaloids have been reported to exhibit significant activity against Mycobacterium tuberculosis, with some demonstrating very low minimum inhibitory concentration (MIC) values. researchgate.net The mechanisms of action for these alkaloids are varied, with some, like the boldine-derived alkaloids, targeting DNA topoisomerase I, an essential enzyme for mycobacterial growth. nih.gov Other alkaloids, such as those from the manzamine class, have also been identified as potential lead compounds for the development of anti-mycobacterial drugs. scispace.com

Furthermore, extracts from various Solanum species have been investigated for their anti-tubercular properties. For example, a study on Solanum virginianum extract demonstrated its ability to curtail the growth of Mycobacterium smegmatis and compromise its cell wall integrity. nih.gov The extract also showed a synergistic effect with the first-line anti-tuberculosis drug, isoniazid, by enhancing its bioavailability. nih.gov Given that this compound is isolated from Solanum asterophorum, these findings suggest that it may possess similar anti-mycobacterial potential. conicet.gov.arscielo.br The presence of alkaloids in Solanum species is often linked to their reported anti-TB activity. researchgate.net

Table 2: Examples of Alkaloids and Solanum Extracts in Anti-Tuberculosis Research

| Compound/Extract | Source/Class | Finding |

| Boldine-derived alkaloids (seconeolitsine and N-methyl-seconeolitsine) | Alkaloids | Inhibited the growth of Mycobacterium tuberculosis by targeting DNA topoisomerase I. nih.gov |

| Manzamine alkaloids | Marine-derived alkaloids | Identified as potential lead compounds for the development of anti-mycobacterial drugs. scispace.com |

| Solanum virginianum extract | Solanum species | Curtailed the growth and compromised the cell wall integrity of Mycobacterium smegmatis. nih.gov |

| Acridine-9-carboraldehyde | Synthetic acridine (B1665455) alkaloid | Showed synergistic activity with first-line and second-line anti-TB drugs against susceptible and resistant Mycobacterium tuberculosis strains. fortunejournals.com |

Biological Activity Screening Methodologies (e.g., Brine Shrimp Bioassay for Bioactivity Assessment)

The brine shrimp lethality bioassay is a simple, rapid, and inexpensive preliminary method for assessing the cytotoxicity and general bioactivity of natural products. wisdomlib.orgnih.govscite.ai This assay utilizes the larvae (nauplii) of the brine shrimp, Artemia salina, as a test organism. wisdomlib.org The principle of the assay is based on determining the concentration of a substance that is lethal to 50% of the shrimp population (LC50) within a 24-hour period. wisdomlib.orgmdpi.com A low LC50 value is indicative of high cytotoxicity.

The methodology for the brine shrimp bioassay generally involves the following steps:

Hatching of Brine Shrimp: Brine shrimp eggs are hatched in artificial seawater under controlled conditions of light and aeration for approximately 48 hours to obtain the nauplii. core.ac.uk

Preparation of Test Solutions: The test substance, such as a plant extract or a pure compound like this compound, is dissolved in a suitable solvent (often DMSO) and then diluted with seawater to various concentrations. mdpi.com

Exposure of Nauplii: A specific number of nauplii (typically 10) are transferred into vials containing the different concentrations of the test solution. mdpi.comcore.ac.uk A control group with only the solvent and seawater is also included.

Incubation and Observation: The vials are maintained at a constant temperature for 24 hours. mdpi.comnih.gov After this period, the number of surviving and dead nauplii in each vial is counted, often with the aid of a magnifying glass or stereoscope. mdpi.comnih.gov Larvae are considered dead if they show no movement. nih.gov

Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined using statistical methods such as probit analysis. mdpi.com

Pharmacological studies have shown that methanol extracts from the aerial parts and roots of Solanum asterophorum, the plant source of this compound, are bioactive in the Artemia salina assay. scielo.brscielo.br This indicates the presence of cytotoxic compounds within the plant, with this compound being one of the constituent alkaloids. conicet.gov.ar

Table 3: Components of the Brine Shrimp Bioassay

| Component | Description |

| Test Organism | Artemia salina (brine shrimp) nauplii. wisdomlib.org |

| Test Substance | Plant extracts or pure compounds (e.g., this compound). |

| Solvent | Typically DMSO, to dissolve the test substance before dilution in seawater. mdpi.com |

| Medium | Artificial seawater. core.ac.uk |

| Endpoint | Lethal Concentration 50 (LC50), the concentration that causes 50% mortality of the nauplii. wisdomlib.orgmdpi.com |

| Duration | Typically 24 hours. mdpi.comnih.gov |

Future Research Directions and Translational Perspectives

Development of Novel Research Tools and Probes

To deeply investigate the cellular and molecular journey of Isojuripidine, the development of specialized chemical tools is paramount. The synthesis of probes derived from the this compound scaffold will enable precise tracking and identification of its biological interactions.

Key strategies include:

Fluorescent Probes: Attaching a fluorophore to the this compound molecule, at a position determined not to interfere with its biological activity, would allow for real-time visualization of its uptake, subcellular localization, and dynamics within living cells using advanced microscopy techniques.

Affinity-Based Probes: Immobilizing this compound onto a solid support (like resin beads) can be used for affinity chromatography experiments. This classical biochemical technique can help isolate and identify binding partners (e.g., receptors, enzymes) from cell or tissue lysates, providing direct clues to its protein targets.

Photo-Affinity Probes: Incorporating a photoreactive group and a tag (like biotin) into the this compound structure creates a powerful tool for target identification. Upon binding to its target, the probe can be covalently cross-linked by UV light, allowing for the subsequent capture and identification of the target protein through mass spectrometry.

These bespoke research tools will be crucial for moving beyond observing the effects of this compound to directly visualizing and identifying its molecular interactions within the complex cellular environment.

Strategies for Elucidating Remaining Mechanism of Action Complexities

While preliminary studies suggest this compound may interact with ion channels, its complete mechanism of action remains to be fully elucidated. researchgate.net A multi-pronged approach using advanced biophysical and molecular techniques is necessary to resolve these complexities.

Future investigational strategies should include:

Advanced Electrophysiology: A comprehensive analysis using patch-clamp techniques on a wide array of ion channels (beyond Ca v 1.2) and receptor subtypes is needed to determine the specificity and nature of this compound's interaction. This can clarify whether it acts as a blocker, modulator, or opener, and reveal details about its binding kinetics.

Cryogenic Electron Microscopy (Cryo-EM): Should a high-affinity protein target be identified, Cryo-EM could provide a high-resolution structure of this compound bound to its target. This would offer an atomic-level view of the binding pocket and the conformational changes induced by the compound, providing invaluable information for understanding its mechanism and for future drug design.

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all proteins in a cell lysate simultaneously. nih.gov A compound binding to a protein typically increases its stability at higher temperatures. Applying TPP to cells treated with this compound could provide an unbiased map of its direct and indirect cellular targets.

These strategies will be instrumental in building a complete picture of how this compound exerts its effects at the molecular level, moving from a potential target to a confirmed mechanism of action.

Integration of Multi-Omics Approaches in this compound Research (e.g., Metabolomics, Proteomics)

To understand the systemic effects of this compound beyond a single target, integrating multi-omics technologies is essential. nih.govnih.gov Proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites) can provide a global snapshot of the cellular changes induced by the compound, revealing affected pathways and potential biomarkers. nih.govmdpi.commdpi.com

A prospective multi-omics workflow could involve treating a relevant biological system (e.g., cultured intestinal cells or an animal model) with this compound and analyzing the resulting changes in the proteome and metabolome. This approach can uncover complex feedback loops and interrelationships between different biological layers. nih.gov

| Omics Approach | Methodology | Potential Insights for this compound Research |

|---|---|---|

| Proteomics | Mass Spectrometry-based analysis of protein expression levels in cells or tissues after this compound treatment. | Identification of up- or down-regulated proteins, providing clues about the cellular pathways modulated by the compound (e.g., inflammation, ion transport, cell signaling). |

| Metabolomics | Analysis of endogenous small molecules (metabolites) using techniques like NMR or Mass Spectrometry following compound exposure. | Revealing alterations in metabolic pathways, such as energy metabolism or lipid signaling, which could be downstream effects of this compound's primary action. |

| Integrated Analysis | Computational integration of proteomics and metabolomics datasets to build a comprehensive network of molecular interactions. mdpi.com | Uncovering correlations between protein expression changes and metabolic shifts, leading to a more holistic understanding of the compound's biological impact. nih.gov |

This integrated approach will provide a broader, systems-level understanding of this compound's pharmacology, potentially uncovering novel mechanisms and therapeutic applications.

Advanced Computational-Experimental Integration for Predictive Modeling

Combining computational modeling with experimental validation offers a powerful, synergistic approach to accelerate research. nih.govmdpi.com Predictive models can guide experimental design, while experimental data serves to refine and validate the computational predictions.

This integrated workflow for this compound research would involve:

Molecular Docking and Dynamics: Using the three-dimensional structure of putative targets (e.g., voltage-gated calcium channels), computational docking simulations can predict the most likely binding pose of this compound. mdpi.com Subsequent molecular dynamics simulations can then assess the stability of this predicted binding over time, providing insights into the strength and nature of the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of this compound analogs, QSAR models can be developed. These models use statistical methods to correlate chemical structure with biological activity, enabling the prediction of the activity of new, unsynthesized derivatives. This can guide the rational design of more potent and selective compounds.

Experimental Validation: The predictions generated from computational models must be rigorously tested in the laboratory. For instance, if docking studies predict that a specific amino acid is crucial for binding, site-directed mutagenesis of that residue can be performed to see if it abolishes this compound's activity, thereby validating the model. mdpi.com

| Integrated Step | Computational Method | Experimental Validation | Goal |

|---|---|---|---|

| 1. Target Binding Prediction | Molecular Docking | Biophysical binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) | To confirm the predicted molecular target and quantify binding affinity. |

| 2. Mechanism Simulation | Molecular Dynamics Simulation | Site-directed mutagenesis and functional assays (e.g., electrophysiology) | To validate the specific amino acid interactions and conformational changes predicted by the simulation. |

| 3. Potency Optimization | QSAR Modeling | Synthesis and in vitro testing of designed analogs | To guide the chemical synthesis of more effective this compound derivatives. |

This iterative cycle of prediction and validation will streamline the process of deciphering this compound's mechanism and optimizing its structure for enhanced therapeutic effect. nih.gov

Q & A

Q. What strategies mitigate off-target effects observed in this compound’s pharmacological profiling?

- Methodological Answer : Perform broad-panel selectivity screening (e.g., kinase profiling, GPCR panels). Use chemoproteomics (e.g., activity-based protein profiling) to identify unintended interactions. Design counter-screens with structurally unrelated compounds to distinguish target-specific effects. Optimize dosing to remain below off-target IC50 thresholds .

Methodological Guidance for Data Interpretation

- Handling Contradictory Literature : Conduct a systematic review following PRISMA guidelines to map discrepancies in reported efficacy or toxicity. Use meta-regression to explore sources of heterogeneity (e.g., dosage, model species) .

- Reproducibility Best Practices : Pre-register experimental protocols on platforms like Open Science Framework. Share raw data and code publicly to enable independent verification. Replicate key findings in ≥2 independent labs using harmonized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.